[1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethylamine chain, which is further linked to an ethoxyethyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
While specific industrial production methods for 1-(4-Bromophenyl)ethylamine are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)ethylamine: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
1-(4-Bromophenyl)ethylamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Binding to receptors: The bromophenyl group may interact with specific receptors, modulating their activity.
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: It may influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)ethylamine: can be compared with other similar compounds, such as:
1-(4-Bromophenyl)ethylamine: Lacks the ethoxyethyl group, leading to different chemical and biological properties.
4-Bromophenethylamine: Similar structure but different functional groups, affecting its reactivity and applications.
®-(+)-1-(4-Bromophenyl)ethylamine: A chiral version with potential enantioselective properties.
The uniqueness of 1-(4-Bromophenyl)ethylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(2-ethoxyethyl)ethanamine |
InChI |
InChI=1S/C12H18BrNO/c1-3-15-9-8-14-10(2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
UJFXSUZYBBBRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.